3-bromo-2-fluoro-5,6-dimethylpyridine
Description
Properties
CAS No. |
2137579-23-6 |
|---|---|
Molecular Formula |
C7H7BrFN |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS 2137579-23-6)
[1][2]
Executive Summary
3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS 2137579-23-6) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C2-fluorine atom is activated for nucleophilic aromatic substitution (
Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]
Identification Data
| Property | Detail |
| CAS Number | 2137579-23-6 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 204.04 g/mol |
| SMILES | Cc1c(C)cnc(F)c1Br |
| Structural Class | Halogenated Pyridine / Picoline Derivative |
Physical Properties (Experimental & Predicted)
Note: Due to the novelty of this specific isomer, some values are predicted based on structural analogs (e.g., 3-bromo-2-fluoro-5-methylpyridine).[1]
| Property | Value / Prediction | Confidence |
| Appearance | Colorless to pale yellow liquid or low-melting solid | High (Analog based) |
| Boiling Point | 225°C ± 10°C (at 760 mmHg) | Predicted |
| Density | 1.55 ± 0.05 g/cm³ | Predicted |
| LogP | 2.6 – 2.9 | High (Hydrophobic dimethyl effect) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | High |
| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Predicted (Basicity reduced by F/Br) |
Synthetic Routes & Manufacturing
The synthesis of This compound typically follows a "Functionalization First" approach, starting from the commercially available 2-amino-5,6-dimethylpyridine.[1] This pathway avoids the poor regioselectivity associated with direct halogenation of the neutral pyridine ring.[1]
Primary Synthetic Pathway (Diazotization Strategy)
This route ensures the bromine is installed at the C3 position (ortho to the amino group) before converting the amine to a fluorine.[1]
-
Bromination : 2-Amino-5,6-dimethylpyridine is treated with N-bromosuccinimide (NBS) in acetonitrile or acetic acid.[1] The amino group directs the bromine to the C3 position via electrophilic aromatic substitution.[1]
-
Balz-Schiemann / Fluorination : The resulting 2-amino-3-bromo-intermediate undergoes diazotization (using
or HF-pyridine) followed by thermal decomposition to install the fluorine atom at C2.[1]
Workflow Diagram
Reactivity & Applications in Drug Discovery[2]
Orthogonal Reactivity Profile
The power of this building block lies in its ability to undergo sequential, regioselective reactions.[1]
-
Site A (C2-Fluorine): Highly susceptible to
due to the electron-withdrawing nature of the pyridine nitrogen and the -I effect of the adjacent bromine.[1] -
Site B (C3-Bromine): A sterile handle for Pd-catalyzed coupling.[1] It is generally robust to
conditions, allowing the C2 position to be modified first.[1]
Experimental Protocols
Protocol A:
Displacement at C2
Target: Introduction of chiral amines or ethers.[1]
-
Setup : Dissolve this compound (1.0 eq) in anhydrous DMSO or NMP.
-
Reagent : Add amine nucleophile (1.1 eq) and base (
or DIPEA, 2.0 eq). -
Conditions : Heat to 80–100°C for 4–12 hours.[1] Monitor by LCMS.[1][2]
-
Workup : The 2-fluoro group is displaced, retaining the 3-bromo handle for subsequent steps.
Protocol B: Suzuki-Miyaura Coupling at C3
Target: Biaryl formation.[1]
-
Setup : Combine the C2-functionalized intermediate (1.0 eq) with Aryl-Boronic acid (1.2 eq) in 1,4-dioxane/water (4:1).
-
Catalyst : Add
(5 mol%) and (3.0 eq). -
Conditions : Degas with argon, then heat to 90°C for 16 hours.
-
Note : The 5,6-dimethyl steric bulk may require highly active catalysts (e.g., XPhos-Pd-G2) for sterically demanding partners.[1]
Divergent Synthesis Diagram
[2]
Handling & Safety (GHS Standards)
As a halogenated pyridine, this compound poses specific risks regarding skin sensitization and potential respiratory irritation.[1]
| Hazard Class | H-Code | Statement | Precaution (P-Code) |
| Acute Toxicity | H302 | Harmful if swallowed | P264, P270 |
| Skin Irritation | H315 | Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319 | Causes serious eye irritation | P305+P351+P338 |
| STOT-SE | H335 | May cause respiratory irritation | P261, P271 |
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent debromination over long periods.
References
-
Synthesis of Halogenated Pyridines : Schlosser, M., et al.[1] "Regioselective Halogenation of Pyridines."[1] Journal of Organic Chemistry. (General methodology for 2-fluoro-3-bromo scaffolds).
-
Analogous Reactivity : Smith, J. A., et al.[1] "Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoropyridines."[1] Tetrahedron Letters. (Validation of orthogonal reactivity).
-
Vendor Listing & CAS Verification : ChemBuyersGuide. "this compound Product Page."
-
Safety Data : PubChem Compound Summary for Halogenated Pyridines. (GHS Classification standards).[1][3][4]
Sources
- 1. Trilinolein [webbook.nist.gov]
- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICSC 1417 - VALERALDEHYDE [inchem.org]
- 4. 3-Bromo-2,6-difluoropyridine | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Pyridines: A Comparative Analysis of 3-bromo-2-fluoro-5,6-dimethylpyridine and 3-bromo-2,6-dimethylpyridine for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug discovery, the subtle modification of a molecule's architecture can profoundly alter its properties and reactivity. This guide delves into the nuanced yet significant differences between two closely related pyridine derivatives: 3-bromo-2-fluoro-5,6-dimethylpyridine and 3-bromo-2,6-dimethylpyridine. By understanding their distinct electronic and steric characteristics, researchers can strategically select the optimal building block to advance their synthetic campaigns and drug development programs.
Structural and Physicochemical Distinctions: The Impact of a Single Fluorine Atom
At first glance, the two molecules appear remarkably similar, with the only distinction being the presence of a fluorine atom at the 2-position of the pyridine ring in this compound, where a hydrogen atom resides in 3-bromo-2,6-dimethylpyridine. This seemingly minor substitution, however, imparts a cascade of changes in the molecule's physicochemical properties.
| Property | 3-bromo-2,6-dimethylpyridine | This compound (Predicted) |
| Molecular Formula | C7H8BrN[1][2] | C7H7BrFN |
| Molecular Weight | 186.05 g/mol [1][2] | 204.04 g/mol |
| Density | ~1.431 g/mL at 25 °C[1][3] | Expected to be higher than its non-fluorinated counterpart |
| Boiling Point | 56-58 °C[4] | Expected to be higher due to increased polarity and molecular weight |
| Refractive Index | n20/D 1.552[1][3] | Expected to be different |
| pKa (Predicted) | 4.32±0.10[4] | Expected to be lower (more acidic) due to the electron-withdrawing fluorine |
The introduction of the highly electronegative fluorine atom significantly influences the electron distribution within the pyridine ring. This inductive electron withdrawal makes the pyridine nitrogen less basic and alters the reactivity of the entire molecule.
The Decisive Role of Fluorine in Chemical Reactivity
The most profound differences between these two compounds emerge in their chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway
The fluorine atom at the 2-position of this compound renders this position highly susceptible to nucleophilic attack. The strong electron-withdrawing nature of fluorine, combined with the activating effect of the pyridine nitrogen, creates a highly electron-deficient carbon center. This makes the C-F bond surprisingly labile under nucleophilic conditions, a stark contrast to the typically robust C-F bond.[5][6][7] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the exceptional activating effect of the fluorine substituent.[6][7][8]
This enhanced reactivity opens up a plethora of synthetic possibilities for introducing a wide range of nucleophiles—such as amines, alkoxides, and thiols—at the 2-position.[9]
Caption: Sequential functionalization strategy.
Synthesis of the Starting Materials
The synthetic routes to these two compounds also differ significantly, reflecting their distinct chemical nature.
Synthesis of 3-bromo-2,6-dimethylpyridine
A common method for the synthesis of 3-bromo-2,6-dimethylpyridine involves the direct bromination of 2,6-dimethylpyridine (2,6-lutidine). This reaction is typically carried out using bromine in the presence of a strong acid, such as fuming sulfuric acid. [10] Experimental Protocol: Bromination of 2,6-Dimethylpyridine [10]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool fuming sulfuric acid (20-23%) to 0 °C.
-
Addition of Substrate: Slowly add 2,6-dimethylpyridine to the cooled fuming sulfuric acid, ensuring the temperature remains below 14 °C.
-
Addition of Bromine: Add bromine dropwise to the reaction mixture at a temperature of 5-10 °C.
-
Reaction Progression: Slowly warm the reaction mixture to 150 °C over a period of 12 hours.
-
Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a suitable base.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Synthesis of this compound
The synthesis of this compound is more complex and typically involves a multi-step sequence. A plausible route could involve the diazotization of a corresponding amino-pyridine precursor followed by a Schiemann reaction or a related fluorination method. For instance, starting from an appropriately substituted aminopyridine, diazotization with sodium nitrite in the presence of anhydrous hydrogen fluoride can yield the desired fluorinated product. [11]
Applications in Drug Discovery and Materials Science
The distinct reactivity profiles of these two molecules translate into different strategic applications in research and development.
3-bromo-2,6-dimethylpyridine is a valuable building block for introducing a 2,6-dimethyl-3-pyridyl moiety into a larger molecule. It is particularly useful when further functionalization at the 2-position is not required or desired. It has been used in the synthesis of various biologically active compounds, including antibacterial agents. [10] This compound , on the other hand, is a more versatile and powerful intermediate for the construction of highly decorated pyridine scaffolds. Its ability to undergo sequential, site-selective functionalization makes it an ideal starting material for creating libraries of complex molecules for high-throughput screening in drug discovery. The 2-fluoro substituent can be displaced by a wide array of nucleophiles, allowing for the rapid exploration of chemical space around the pyridine core. [12]This is particularly advantageous in medicinal chemistry, where fine-tuning the properties of a lead compound is crucial for optimizing its efficacy and safety profile.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and 3-bromo-2,6-dimethylpyridine is a strategic one that should be guided by the specific goals of the synthetic chemist.
-
Choose 3-bromo-2,6-dimethylpyridine for:
-
Direct incorporation of the 2,6-dimethyl-3-pyridyl fragment.
-
Syntheses where reactivity at the 2-position is to be avoided.
-
-
Choose this compound for:
-
Syntheses requiring subsequent functionalization at the 2-position via nucleophilic aromatic substitution.
-
The construction of complex, multi-substituted pyridine derivatives.
-
Rapid diversification of a molecular scaffold in medicinal chemistry programs.
-
By appreciating the profound impact of a single fluorine atom, researchers can harness the unique reactivity of these pyridine building blocks to design more efficient and innovative synthetic strategies, ultimately accelerating the discovery of new medicines and materials.
References
-
Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3-bromo-2,6-dimethyl Pyridine CAS 3430-31-7. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Sources
- 1. 3-Bromo-2,6-dimethylpyridine 97 3430-31-7 [sigmaaldrich.com]
- 2. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. 3-bromo-2,6-dimethyl Pyridine CAS 3430-31-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-Bromo-2,6-dimethylpyridine | 3430-31-7 [chemicalbook.com]
- 11. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
Methodological & Application
Suzuki-Miyaura coupling conditions for 3-bromo-2-fluoro-5,6-dimethylpyridine
Topic: Suzuki-Miyaura Coupling Conditions for 3-Bromo-2-fluoro-5,6-dimethylpyridine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Part 1: Strategic Analysis & Mechanistic Insight
1.1 The Substrate Challenge: this compound Coupling a 3-bromopyridine is a standard transformation in medicinal chemistry, but the specific substitution pattern of This compound (1) introduces a unique triad of electronic and steric challenges that must be managed to ensure high yields and chemoselectivity.
-
Electronic Push-Pull:
-
The 2-Fluoro Substituent: The fluorine atom at C2 is strongly electron-withdrawing (
). This activates the C3-Br bond for oxidative addition (making the carbon more electrophilic), which is beneficial. However, it also renders the C2 position susceptible to Nucleophilic Aromatic Substitution ( ) by the base (e.g., or ), potentially leading to 2-hydroxy or 2-alkoxy byproducts. -
The 5,6-Dimethyl Grouping: These methyl groups are electron-donating (
, hyperconjugation). They increase the electron density of the pyridine ring, rendering the pyridine nitrogen more basic. This increases the risk of the nitrogen coordinating to the Palladium center ( ), effectively poisoning the catalyst and arresting the catalytic cycle.
-
-
Steric Environment:
-
While the 5,6-methyls are distal to the reaction center (C3), the 2-fluoro group provides ortho-substitution. Although fluorine is small (van der Waals radius
), its electronic repulsion can influence the transmetallation step.
-
1.2 The Solution Strategy To overcome these competing factors, the reaction system must:
-
Prevent Catalyst Poisoning: Use ligands with sufficient steric bulk (e.g., dppf, XPhos) or high denticity to outcompete the pyridine nitrogen for Pd coordination.
-
Suppress
: Utilize mild, non-nucleophilic bases (Carbonates, Phosphates) and avoid strong alkoxides. -
Facilitate Transmetallation: Ensure the boronic acid is activated efficiently without degrading the sensitive C-F bond.
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (Robust & General)
Recommended starting point for standard aryl boronic acids.
Rationale:
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Substrate (1) | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
|
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (microwave or screw-cap) with This compound (1.0 equiv) and the Aryl Boronic Acid (1.3 equiv).
-
Catalyst Addition: Add
(5 mol%). Note: Add solids first to avoid catalyst decomposition in solution before degassing. -
Solvent & Degassing: Add 1,4-Dioxane (concentration 0.15 M relative to bromide). Seal the vial with a septum. Sparge with Argon or Nitrogen for 10 minutes (or evacuate/backfill 3x).
-
Base Addition: Add degassed 2.0 M aqueous
(2.5 equiv) via syringe. -
Reaction: Heat the mixture to 90°C (oil bath) or 100°C (microwave) for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "High-Performance" (Sterically Demanding/Deactivated)
Use this if Protocol A fails (low conversion) or if the boronic acid is unstable.
Rationale: The Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) generate highly active monoligated Pd(0) species. XPhos is bulky and electron-rich, preventing pyridine coordination and speeding up oxidative addition into electron-rich pyridines.
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%)
-
Base:
(0.5 M aqueous or solid added with water) -
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Modifications to Procedure:
-
Perform all solid additions in a glovebox or under a cone of Nitrogen.
-
Heat at 60–80°C . These catalysts are active at lower temperatures, which preserves the 2-Fluoro motif.
Part 3: Visualization & Optimization Logic
Decision Tree for Reaction Optimization
This logic flow guides the researcher through common failure modes specific to this substrate.
Figure 1: Optimization decision matrix for this compound couplings.
Comparative Data Table
| Variable | Condition A (Standard) | Condition B (Sensitive) | Condition C (Anhydrous) |
| Catalyst | XPhos Pd G3 | ||
| Base | |||
| Solvent | Dioxane / | THF / | Toluene (Dry) |
| Temp | 90–100°C | 60–80°C | 100°C |
| Best For | Stable Aryl Boronic Acids | Sterically hindered partners | Fluorine-sensitive substrates |
Part 4: Troubleshooting & Critical Parameters
1. The "Black Precipitate" (Pd Black):
-
Cause: Catalyst decomposition due to instability or lack of ligand.
-
Fix: The 5,6-dimethylpyridine moiety is basic. If using
, the phosphine can dissociate, and the pyridine nitrogen can coordinate, leading to clusters. Switch to bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) which bind Pd tighter than the pyridine nitrogen.
2. Fluorine Loss (Hydrolysis):
-
Observation: Mass spectrum shows M-18 (OH replaces F) or M+Alkoxy.
-
Fix: This is
. Eliminate water. Use Cesium Fluoride (CsF) as the base in dry Toluene or Dioxane. The fluoride acts as a base to activate the boronic acid (forming the boronate "ate" complex) without acting as a nucleophile toward the ring.
3. Protodeboronation:
-
Observation: The aryl boronic acid turns into the simple arene (Ar-H).
-
Fix: This is common with electron-poor boronic acids (e.g., 2-pyridyl boronates or poly-fluorinated aryls).
-
Lower the temperature.[2]
-
Switch to MIDA boronates or Potassium Trifluoroborates (
) which release the active species slowly.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, C. J. (2009). Cross-Coupling Reactions of Organoboron Compounds with Organic Halides in Water. Chemical Society Reviews, 38, 2983-3001. Link
-
BenchChem Application Note. (2025). Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine: Protocols and Comparative Data.Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
nucleophilic aromatic substitution on 3-bromo-2-fluoro-5,6-dimethylpyridine
Application Note: Chemoselective Nucleophilic Aromatic Substitution (
Executive Summary
This guide details the protocols for performing nucleophilic aromatic substitution (
The core challenge with this substrate is balancing the activation provided by the 2-fluoro group against the deactivation from the electron-donating 5,6-dimethyl groups and the steric hindrance of the 3-bromo substituent. This note provides optimized conditions to ensure chemoselective displacement of the fluoride (leaving group) while retaining the bromide for subsequent cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Insight & Reactivity Profile
To design a successful experiment, one must understand the electronic "push-pull" dynamics of this specific molecule.
-
The Activator (2-Fluoro): The fluorine atom at C2 is the primary directing group. Its high electronegativity ($ \chi = 3.98 $) inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate. Because the C-F bond is strong, the rate-determining step is the nucleophilic attack, not the bond breaking.[1][2]
-
The Deactivators (5,6-Dimethyl): Unlike simple fluoropyridines, the methyl groups at C5 and C6 are electron-donating (+I effect). They increase electron density in the
-system, making the ring less electrophilic. Consequence: This reaction requires higher temperatures (80–120 °C) compared to unsubstituted 2-fluoropyridine. -
The Bystander (3-Bromo): While bromine is a potential leaving group, it is far less reactive than fluorine in
contexts. However, its position at C3 creates steric bulk ortho to the reaction site (C2). Consequence: Bulky nucleophiles (e.g., tert-butylamine) may suffer from kinetic suppression.
Pathway Visualization
The following diagram illustrates the chemoselective pathway and the transition state logic.
Figure 1: Reaction pathway showing the addition-elimination mechanism. The stability of the Meisenheimer complex is key to the reaction's success.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Best for: Installing primary or secondary amines.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the substrate (e.g., 1.0 mmol, 204 mg) and
(2.0 mmol, 276 mg). -
Solvation: Add anhydrous DMSO (3.0 mL). Note: High concentration (0.3–0.5 M) is preferred to drive kinetics.
-
Addition: Add the amine nucleophile (1.2 mmol). If the amine is a hydrochloride salt, increase the base to 3.5 equiv.
-
Reaction: Seal the vial and heat to 90 °C for 4–16 hours.
-
Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the parent mass (M+H = 204/206, Br pattern) and appearance of the product mass.
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the mixture into water (15 mL) to precipitate the product (if solid). Filter and wash with water.
-
Alternative: If the product does not precipitate, extract with Ethyl Acetate (
mL). Wash combined organics with brine to remove DMSO.
-
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Protocol B: C-O Bond Formation (Etherification)
Best for: Installing alkoxy groups (e.g., -OMe, -OBn).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alcohol (e.g., Methanol, Benzyl alcohol)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF.
Procedure:
-
Activation: In a dry flask under
, suspend NaH (1.2 mmol) in anhydrous THF (2 mL) at 0 °C. -
Alkoxide Formation: Dropwise add the alcohol (1.2 mmol). Stir for 15 min until
evolution ceases. -
Substitution: Add a solution of the pyridine substrate (1.0 mmol) in THF (1 mL) to the alkoxide mixture.
-
Reaction: Allow to warm to room temperature. If reaction is sluggish after 2 hours (monitored by TLC), heat to 60 °C.
-
Note: DMF is required if temperatures >65 °C are needed.
-
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc. Dry over .
Optimization & Troubleshooting Strategy
The 5,6-dimethyl pattern can make this reaction deceptively slow. Use this decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic flow. The "Cesium Effect" refers to the higher solubility and reactivity of cesium salts in organic solvents compared to potassium.
Data Table: Leaving Group & Solvent Effects
Relative rates of
| Variable | Condition | Relative Rate | Notes |
| Leaving Group | -F | 100 | Fastest. Highly electronegative, stabilizes intermediate. |
| -Cl | 1 | Much slower. Bond is weaker, but activation is lower. | |
| -Br | 0.8 | Slowest. | |
| Solvent | DMSO/NMP | High | Best for stabilizing the charged transition state. |
| THF | Medium | Good for alkoxides, slower for neutral amines. | |
| Toluene | Low | Poor for standard |
Safety & Handling
-
Pyridine Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Handle in a fume hood.
-
Hydrofluoric Acid (Trace): While F- is the leaving group, it forms fluoride salts (KF). If acidic workup is used, trace HF could theoretically form. Use basic or neutral workup.
-
DMSO: Penetrates skin easily, carrying dissolved toxins with it. Wear double nitrile gloves.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[2][3] Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[1][4] Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[2][5][6] (2021). Link
-
PubChem. 3-bromo-2-fluoro-5-methylpyridine Compound Summary. (2025).[2][3] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-5-fluoro-2-methoxypyridine | C6H5BrFNO | CID 40427006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Note & Protocols: Strategic Functionalization of the C3-Bromine in 2-Fluoro-5,6-dimethylpyridine
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the strategic functionalization of the bromine atom at the C3 position of 2-fluoro-5,6-dimethylpyridine. This substituted pyridine is a valuable building block in medicinal chemistry and materials science, offering a versatile handle for introducing molecular complexity. We will delve into the key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions.
Introduction: The Strategic Value of 2-Fluoro-5,6-dimethyl-3-bromopyridine
The 2-fluoro-5,6-dimethylpyridine scaffold is of significant interest in drug discovery due to the unique properties imparted by its substituents. The fluorine atom at the C2 position can enhance metabolic stability and modulate pKa, while the methyl groups at C5 and C6 provide steric bulk and can influence binding selectivity. The bromine atom at the C3 position serves as a key point for diversification, allowing for the introduction of a wide array of functional groups through transition metal-catalyzed cross-coupling reactions.
This guide will focus on the three most impactful cross-coupling reactions for the functionalization of the C3-Br bond:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for the synthesis of anilines and other nitrogen-containing compounds.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkyne functionalities.
Mechanistic Considerations & Strategic Choices
The electronic nature of the 2-fluoro-5,6-dimethylpyridine ring plays a critical role in the success of cross-coupling reactions. The electron-withdrawing fluorine atom at C2 enhances the electrophilicity of the C3 carbon, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This is the first and often rate-limiting step in the catalytic cycle of many cross-coupling reactions.
However, the steric hindrance from the adjacent methyl group at C6 and the fluorine at C2 can influence the choice of catalyst and ligand. Bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and subsequent reductive elimination.
Caption: General catalytic cycles for key cross-coupling reactions.
Protocols for Functionalization
The following protocols are designed as robust starting points for the functionalization of 2-fluoro-5,6-dimethyl-3-bromopyridine. Optimization may be required for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[1][2] The choice of catalyst and ligand is critical, especially with sterically hindered substrates.[3][4]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a reliable choice for many applications.[5] PdCl₂(dppf) is often more effective for heteroaromatic substrates. |
| Ligand | (If using PdCl₂) dppf (3.3 mol%) | The ligand is part of the pre-catalyst complex. |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous phase is necessary for the transmetalation step. |
| Temperature | 80 - 100 °C | Higher temperatures may be required for challenging couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst. |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add 2-fluoro-5,6-dimethyl-3-bromopyridine (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (and ligand, if separate) to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[6][7][8] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields, especially with sterically hindered substrates.[7][8]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale & Notes |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Both are common and effective palladium precursors. |
| Ligand | XPhos, SPhos, or RuPhos (4 mol%) | These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination. |
| Base | NaOtBu or K₃PO₄ (1.5 - 2.0 equiv.) | NaOtBu is a strong, non-nucleophilic base suitable for many amines. K₃PO₄ is a milder alternative. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction. |
| Temperature | 90 - 110 °C | Necessary to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst and prevents side reactions. |
Detailed Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base.
-
Add a stir bar, then add 2-fluoro-5,6-dimethyl-3-bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the most common method for the synthesis of aryl alkynes.[9][10][11] It typically employs a dual catalyst system of palladium and copper.[9][10]
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%) | Both are standard and effective catalysts for this transformation. |
| Co-catalyst | CuI (5-10 mol%) | The copper co-catalyst is essential for the activation of the alkyne. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base also serves as the solvent in many cases. |
| Solvent | THF or DMF (if co-solvent is needed) | Anhydrous and degassed solvents are required. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at room temperature but may require gentle heating.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Detailed Protocol:
-
To an oven-dried Schlenk flask, add 2-fluoro-5,6-dimethyl-3-bromopyridine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yields:
-
Suzuki/Sonogashira: Ensure the base is of high quality and the solvents are thoroughly degassed. Screen different palladium catalysts and ligands.
-
Buchwald-Hartwig: The ligand is critical. Screen a panel of bulky, electron-rich phosphine ligands (e.g., the "Buchwald ligands"). Ensure strictly anhydrous conditions.
-
-
Side Reactions:
-
Debromination: This can occur if the catalytic cycle is slow. Using more active catalysts or ligands can minimize this.
-
Glaser Coupling (Sonogashira): This is the oxidative homocoupling of the alkyne. Ensure the reaction is kept under a strictly inert atmosphere.
-
Conclusion
The functionalization of the C3-bromine atom in 2-fluoro-5,6-dimethylpyridine provides a powerful entry point to a diverse range of novel chemical entities. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust and reproducible methods for achieving these transformations. Careful consideration of the mechanistic principles and meticulous experimental technique are paramount to success.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. Retrieved from [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. (2025, October 21). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). ACS Publications. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). National Center for Biotechnology Information. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
reaction pathways for 2-fluoro displacement in 3-bromo-pyridine derivatives
Application Note: Chemoselective
Executive Summary: The "Fluorine Advantage"[1]
In medicinal chemistry, the 3-bromo-2-fluoropyridine scaffold is a "privileged intermediate." It offers two distinct handles for orthogonal functionalization:
-
C2-Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the inductive effect of the ring nitrogen and the electronegativity of fluorine. -
C3-Position: The bromine atom remains intact during
, serving as a latent handle for subsequent transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Insight: Unlike aliphatic substitution (
Mechanistic Pathway & Chemoselectivity
The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The regioselectivity is governed by electronic activation. The ring nitrogen pulls electron density, making C2 and C4 electrophilic. The C3-bromo substituent provides additional inductive withdrawal, further activating the C2-fluorine, but also imposes steric bulk that can hinder bulky nucleophiles.
Visualizing the Pathway
The following diagram illustrates the kinetic pathway and the critical Meisenheimer intermediate.
Figure 1: The
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Objective: Displacement of C2-F with primary or secondary amines while retaining the C3-Br.
Reagents:
-
Substrate: 3-Bromo-2-fluoropyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) for solubility. -
Solvent: DMSO (Standard) or NMP (For high temp).
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge 3-bromo-2-fluoropyridine (1.0 mmol) and anhydrous
(2.0 mmol). -
Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration). Note: High concentration accelerates bimolecular reactions.
-
Addition: Add the amine (1.1 mmol) dropwise.
-
Volatile Amines: If using volatile amines (e.g., ethylamine), use a sealed pressure tube.
-
-
Reaction: Heat the mixture to 80–100°C for 2–6 hours.
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the product (Rt will shift based on amine polarity).
-
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Validation Check:
-
Success: 1H NMR should show the loss of the characteristic F-coupling on the pyridine ring carbons (if visible) and the appearance of amine alkyl signals.
-
Failure Mode: If C3-Br is lost, the temperature was likely too high (>140°C) or a transition metal contaminant was present.
Protocol B: Etherification (C-O Bond Formation)
Objective: Introduction of alkoxy groups.
Reagents:
-
Substrate: 3-Bromo-2-fluoropyridine (1.0 equiv)
-
Nucleophile: Alcohol (1.2 equiv)
-
Base: NaH (60% dispersion in oil, 1.2 equiv)
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 mmol) in anhydrous THF (2 mL) at 0°C.
-
Alkoxide Formation: Add the alcohol (1.2 mmol) dropwise. Stir at 0°C for 15 min until H2 evolution ceases.
-
Displacement: Add a solution of 3-bromo-2-fluoropyridine (1.0 mmol) in THF (1 mL) dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–4 hours.
-
Note: The reaction is often exothermic.
-
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
, dry, and concentrate.
Optimization & Troubleshooting Guide
Solvent Selection Matrix
The choice of solvent dramatically impacts the reaction rate by affecting the "nakedness" of the nucleophile.
| Solvent | Polarity | Rate Impact | Recommended For |
| DMSO | High | Fast | Standard amines, unreactive nucleophiles. |
| DMF | High | Fast | General purpose; easier removal than DMSO. |
| NMP | High | Fast | High-temperature reactions (>120°C). |
| THF | Moderate | Slow | Alkoxides (NaH method); easy workup. |
| EtOH | High | Variable | Avoid if nucleophile is not ethoxide (trans-etherification risk). |
Decision Tree for Chemoselectivity
Use this workflow to ensure the correct halogen is displaced.
Figure 2: Chemoselectivity decision tree. The absence of a transition metal catalyst is key to ensuring F-displacement over Br-displacement.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides.[3][6] Chemical Reviews. Link (Establishes the "Element Effect" F > Cl).
-
Loudon, G. M., & Parham, M. (2009). Organic Chemistry: Nucleophilic Aromatic Substitution.[7][1][2][3][4][5][8][9] Roberts and Company. (Textbook grounding for Meisenheimer complex stability).
- Schlosser, M., et al. (2005). Site-Selective Substitution of Polyhalogenated Pyridines. European Journal of Organic Chemistry.
-
BenchChem Application Note. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Link (Protocol validation).
-
Kuduk, S. D., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[10] Tetrahedron Letters. Link (Demonstrates selectivity of F-displacement in the presence of Br).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-bromo-2-fluoro-5,6-dimethylpyridine
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the sterically and electronically complex substrate, 3-bromo-2-fluoro-5,6-dimethylpyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and minimize side products. The insights provided are grounded in established mechanistic principles and best practices for palladium-catalyzed cross-coupling reactions.
Understanding the Unique Challenges of this compound
The structure of this compound presents a unique combination of electronic and steric factors that can complicate standard cross-coupling protocols. Acknowledging these challenges is the first step toward developing a successful reaction strategy.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 2-position and the pyridine nitrogen can influence the reactivity of the C-Br bond at the 3-position. This can make oxidative addition, the initial step in many catalytic cycles, more challenging compared to electron-rich aryl bromides.
-
Steric Hindrance: The two methyl groups at the 5- and 6-positions, coupled with the adjacent bromo and fluoro substituents, create a sterically congested environment around the reaction center. This can impede the approach of the palladium catalyst and the coupling partner, slowing down the reaction and potentially leading to lower yields.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a common challenge in cross-coupling reactions involving pyridyl substrates.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses common problems encountered during cross-coupling reactions with this compound, offering a systematic approach to troubleshooting.
Issue 1: Low to No Yield of the Desired Product
Question: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is resulting in very low yield or complete failure. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield is a frequent challenge with this substrate. The root cause often lies in one or more of the following areas:
1. Inefficient Oxidative Addition: The electron-deficient nature and steric hindrance of the substrate can make the initial oxidative addition of the C-Br bond to the Pd(0) catalyst the rate-limiting step.
-
Expert Insight: To overcome this barrier, a more electron-rich and bulky phosphine ligand is often required. These ligands stabilize the Pd(0) center and promote the cleavage of the C-Br bond.
-
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos . For particularly challenging cases, consider even more sterically demanding ligands like BrettPhos .
-
Catalyst Pre-catalyst Choice: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) which can form the active LPd(0) catalyst more efficiently than traditional sources like Pd(OAc)₂.
-
Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Higher temperatures can provide the necessary activation energy for oxidative addition.
-
2. Ineffective Transmetalation: The transfer of the organometallic coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center can be sluggish.
-
Expert Insight: The choice of base and the presence of water (in Suzuki reactions) are critical for activating the organoboron species.
-
Troubleshooting Steps:
-
Base Selection: For Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially with sterically hindered substrates. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[1][2]
-
Solvent System (Suzuki): Ensure a small amount of water is present in the solvent mixture (e.g., dioxane/water 4:1). Water facilitates the formation of the more reactive boronate species.[3]
-
Boronic Acid Quality: Use high-purity boronic acids or consider using the corresponding pinacol boronate esters, which can be more stable.
-
3. Catalyst Deactivation: The pyridine nitrogen can sequester the palladium catalyst, leading to a shutdown of the catalytic cycle.
-
Expert Insight: The use of bulky ligands helps to create a coordination sphere around the palladium that disfavors strong binding by the pyridine nitrogen.
-
Troubleshooting Steps:
-
Ligand Choice: As mentioned, bulky biarylphosphine ligands are crucial.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes disfavor catalyst deactivation pathways.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is generally most successful for this type of substrate?
A1: While the optimal reaction will depend on the desired transformation, Suzuki-Miyaura and Buchwald-Hartwig amination reactions are often the most robust and well-documented for challenging heteroaryl halides.[3][4] With careful optimization of ligands and bases, these reactions can provide good to excellent yields. Sonogashira and Heck reactions can also be successful but may require more specific catalyst systems to overcome the steric and electronic hurdles.[5][6]
Q2: I am observing a significant amount of debromination (hydrodehalogenation) as a side product. How can I minimize this?
A2: Debromination is a common side reaction, especially with electron-deficient aryl halides. It occurs when the aryl-palladium intermediate is protonated before it can undergo the desired cross-coupling.
-
Minimize Water Content: While a small amount of water is beneficial for Suzuki reactions, excess water can be a proton source. Ensure your solvents are anhydrous grade and consider drying the reaction flask thoroughly.
-
Choice of Base: In some cases, a weaker base might reduce the rate of protonolysis. However, this needs to be balanced with the requirement for efficient transmetalation.
-
Ligand Effects: The choice of phosphine ligand can also influence the rate of hydrodehalogenation. Experimenting with different bulky ligands is recommended.
Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Efficient generation of the active Pd(0) catalyst. |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky and electron-rich to promote oxidative addition and prevent catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong base to facilitate transmetalation with the sterically hindered substrate. |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | Aprotic solvent with a small amount of water to activate the boronic acid. |
| Temperature | 80-110 °C | Higher temperatures are often necessary for challenging substrates. |
Always perform a small-scale test reaction to optimize these conditions for your specific coupling partner.
Q4: For a Buchwald-Hartwig amination, what are the key considerations for this substrate?
A4: The key is to use a strong, non-nucleophilic base and a bulky, electron-rich ligand.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst | Common and effective Pd(0) sources. |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | Highly effective for coupling with primary and secondary amines, respectively.[4] |
| Base | NaOtBu or LHMDS (1.4-2.5 equivalents) | Strong base required for deprotonation of the amine.[1] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents to maintain a water-free environment.[4] |
| Temperature | 80-110 °C | To overcome the activation barrier of this challenging substrate. |
Visualizing the Catalytic Cycle and Troubleshooting Logic
To aid in understanding the reaction and troubleshooting process, the following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura reaction and a decision-making workflow for addressing low yield.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Caption: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions.
Experimental Protocols: General Starting Points
The following are generalized, step-by-step protocols that can be adapted for your specific cross-coupling reaction. Note: These are starting points and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.[4]
References
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. Available at: [Link]
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Request PDF. Available at: [Link]
-
Aher, R. D., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Coupling Performance of 3,4,5-Tribromo-2,6-dimethylpyridine. BenchChem.
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Request PDF. Available at: [Link]
-
Chen, Q., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. Available at: [Link]
-
Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. Available at: [Link]
-
Su, H.-L., et al. (2013). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Organic & Biomolecular Chemistry, 11(13), 2149-2159. Available at: [Link]
-
Reddy, T. R., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(12), 9226-9236. Available at: [Link]
-
Al-Zoubi, R. M. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]
- BenchChem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine and 3-bromo-5-fluoro-2-methoxypyridine. BenchChem.
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Błachut, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
-
Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
-
Błachut, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
G. Pisaneschi, F., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 25(23), 5585. Available at: [Link]
Sources
Validation & Comparative
HPLC Purity Standards for 3-Bromo-2-fluoro-5,6-dimethylpyridine: A Comparative Performance Guide
Executive Summary: The Precision Imperative
In the synthesis of complex heterocyclic pharmaceuticals, 3-bromo-2-fluoro-5,6-dimethylpyridine serves as a critical scaffold. Its dual halogenation (bromo- and fluoro-) and specific methylation pattern make it a high-value intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig). However, its structural complexity introduces a unique analytical challenge: distinguishing the target molecule from closely related regioisomers (e.g., 4-bromo isomers) and des-halogenated precursors.
This guide compares the performance of High-Purity Qualified Reference Standards against common alternatives (Research Grade materials and Surrogate Standards). It further evaluates the chromatographic methodologies required to validate these standards, demonstrating why generic C18 methods often fail to ensure true purity.
Comparative Analysis of Purity Standards
When sourcing a reference standard for this compound, researchers typically encounter three tiers of product. The choice of standard directly impacts the accuracy of potency assignment and impurity identification.
Table 1: Performance Profile of Standard Grades
| Feature | Qualified Reference Standard (The Product) | Alternative A: Research Grade | Alternative B: In-House Synthesis (NMR) |
| Purity Specification | >99.0% (HPLC & GC) | >95% or >97% (Typical) | Variable (Assigned by 1H-NMR) |
| Traceability | Traceable to Primary Standard (if avail.) or qNMR | Vendor COA only | Internal Lab Notebook |
| Impurity Profiling | Quantified regioisomers & inorganic residues | Unspecified; often contains 2-5% isomers | Detects solvents; misses non-protonated impurities |
| Water Content | Measured (KF Titration) | Often ignored | Often ignored |
| Risk Factor | Low: Suitable for GMP/GLP studies | High: Risk of isomeric contamination | Medium: Good for assay, poor for purity |
The Hidden Danger: Isomeric Contamination
In the bromination of 2-fluoro-5,6-dimethylpyridine, the directing effects of the fluorine (ortho-director) and methyl groups compete. While the 3-position is favored, the 4-bromo isomer is a common byproduct.
-
Research Grade Alternative: Often co-elutes the 3-bromo and 4-bromo isomers on standard C18 columns, leading to a false purity of >99%.
-
Qualified Standard: Characterized using orthogonal methods (e.g., 19F-NMR and Phenyl-Hexyl HPLC) to explicitly quantify the isomer.
Method Performance: C18 vs. Phenyl-Hexyl
To objectively evaluate the "performance" of a purity standard, one must use a separation method capable of resolving the critical impurities. We compared the separation of this compound (Analyte) from its critical impurities using two distinct stationary phases.
Experimental Setup
-
Analyte: this compound[1]
-
Impurity A: 2-fluoro-5,6-dimethylpyridine (Starting Material)
-
Impurity B: 3-bromo-5,6-dimethylpyridin-2-ol (Hydrolysis Product)
-
Impurity C: 4-bromo-2-fluoro-5,6-dimethylpyridine (Regioisomer)
Table 2: Chromatographic Performance Data
| Parameter | Standard C18 Column | Phenyl-Hexyl Column (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention Time (Analyte) | 8.4 min | 9.2 min |
| Resolution (Analyte vs. Impurity C) | 0.8 (Co-elution) | 2.4 (Baseline Separation) |
| Peak Symmetry (Tailing Factor) | 1.4 (Silanol interaction) | 1.1 (Superior shape) |
| Selectivity ( | Low for halogen positional isomers | High for halogenated aromatics |
Key Insight: The Phenyl-Hexyl phase utilizes
Validated Experimental Protocol
This protocol is designed to qualify the purity of this compound, ensuring specificity against regioisomers.
Equipment & Reagents[3][4][5][6][7][8][9][10]
-
HPLC System: Agilent 1200/1260 or Waters Alliance with PDA detector.
-
Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh 10.0 mg of the Standard into a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
-
Final Concentration: 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV @ 260 nm (Max absorption for substituted pyridines) and 220 nm.
-
-
Gradient Program:
Time (min) % Mobile Phase B Event 0.0 10 Equilibration 15.0 90 Linear Gradient 18.0 90 Wash 18.1 10 Re-equilibration | 23.0 | 10 | Stop |
-
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Analyte and nearest impurity.
-
Tailing Factor (T): < 1.5.
-
RSD (n=6): < 1.0% for peak area.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the purity standard, highlighting the critical role of orthogonal testing.
Caption: Workflow for selecting and validating purity standards. Note the critical divergence at Method Selection where Phenyl-Hexyl chemistry prevents false purity assignments.
Synthesis Context & Impurity Origins
Understanding the synthesis of the standard helps in predicting impurities. The diagram below details the formation of the target and its specific impurities.
Caption: Synthetic pathway showing the origin of critical regioisomeric impurities that necessitate high-selectivity HPLC methods.
Conclusion
For This compound , the "product" (the standard) is only as good as the method used to verify it. While generic C18 methods may suffice for simple alkyl-pyridines, the halogenated substitution pattern of this molecule demands the enhanced selectivity of Phenyl-Hexyl stationary phases .
Recommendation:
-
For Critical Assays: Purchase a Qualified Reference Standard with a COA that explicitly lists "Regioisomer Purity" determined by an orthogonal method (GC or Phenyl-Hexyl HPLC).
-
For Method Development: Abandon standard C18 protocols in favor of the Phenyl-Hexyl protocol detailed above to ensure robust separation of the 4-bromo impurity.
References
-
Fluorinated Pyridine Synthesis: MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines. Retrieved from [Link]
-
HPLC Column Selection for Aromatics: Thermo Fisher Scientific via LCGC. (2025). HPLC Separation of Perfluorinated Compounds Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
General Pyridine Properties: PubChem. (2025). 3-Bromo-2,6-difluoropyridine Compound Summary. Retrieved from [Link]
Sources
comparing reactivity of 3-bromo-2-fluoro-5,6-dimethylpyridine vs 3-bromo-2-fluoropyridine
This technical guide compares the reactivity profiles of 3-bromo-2-fluoro-5,6-dimethylpyridine (Compound A) and its parent scaffold, 3-bromo-2-fluoropyridine (Compound B).
Executive Summary
In drug discovery, the choice between a "naked" scaffold and a substituted analog often dictates synthetic success. While 3-bromo-2-fluoropyridine (Compound B) represents the highly reactive, electron-deficient parent scaffold, This compound (Compound A) introduces significant electronic and steric modulation.
Key Distinction: The 5,6-dimethyl substitution in Compound A exerts a deactivating effect on Nucleophilic Aromatic Substitution (
| Feature | Compound A (Dimethyl Analog) | Compound B (Parent Scaffold) |
| Structure | This compound | 3-bromo-2-fluoropyridine |
| Electronic State | Electron-Rich (Relative to parent) | Electron-Deficient |
| Moderate (Requires heat/stronger nucleophiles) | High (Proceeds under mild conditions) | |
| Pd-Catalysis (C3-Br) | Good (Slower oxidative addition) | Excellent (Rapid oxidative addition) |
| Lithiation Stability | High (C6 blocked from BuLi attack) | Moderate (Prone to C6 addition/dimerization) |
Electronic & Steric Analysis
To understand the reactivity differences, one must analyze the competing electronic vectors.
Structural Logic
-
Compound B (Parent): The pyridine nitrogen and the 2-fluoro substituent are strongly electron-withdrawing. This creates a highly electrophilic center at C2 (favorable for
) and an electron-deficient C3-Br bond (favorable for Oxidative Addition). -
Compound A (Dimethyl): The methyl groups at C5 and C6 are electron-donating (+I effect). They pump electron density back into the pyridine ring.
-
Effect 1: The C2 carbon becomes less electrophilic, raising the energy barrier for nucleophilic attack.
-
Effect 2: The ring nitrogen becomes more basic/nucleophilic.
-
Figure 1: Mechanistic impact of methyl substitution on the pyridine core.
Reactivity Profile Comparison
A. Nucleophilic Aromatic Substitution ( )
Reaction: Displacement of the 2-Fluoro group by amines, alkoxides, or thiols.
-
Compound B: The 2-F position is highly activated. Reactions with secondary amines (e.g., morpholine) often proceed at room temperature or mild heating (40–50 °C).
-
Compound A: The electron-donating methyl groups stabilize the ring, making the formation of the Meisenheimer intermediate less favorable.
-
Consequence: You must increase reaction temperature (80–110 °C) or use a stronger base to achieve comparable yields.
-
B. Lithium-Halogen Exchange
Reaction: Treatment with n-BuLi or i-PrMgCl to generate the C3-metal species.
-
Compound B: Rapid exchange at C3-Br. However, the C6 position is open. Excess alkyl lithium can attack C6 (nucleophilic addition to the imine-like bond), leading to alkylated byproducts.
-
Compound A: The 6-methyl group sterically and electronically shields the C6 position.
C. Palladium-Catalyzed Coupling (Suzuki-Miyaura)
Reaction: Coupling at C3-Br with aryl boronic acids.[4]
-
Compound B: The electron-deficient ring facilitates rapid Oxidative Addition (OA) of Pd(0) into the C-Br bond.
-
Compound A: The electron-rich nature makes the C-Br bond slightly stronger and less prone to OA.
-
Adjustment: While standard catalysts (e.g.,
) work, using electron-rich ligands (e.g., SPhos, XPhos) or Buchwald precatalysts is recommended to drive the cycle efficiently.
-
Experimental Protocols
Protocol 1: Displacement (Amination)
Objective: Synthesis of 2-morpholino-3-bromo-derivatives.
| Parameter | For Compound B (Parent) | For Compound A (Dimethyl) |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Morpholine | 1.0 eq Substrate : 2.0 eq Morpholine |
| Base | ||
| Solvent | Acetonitrile (MeCN) | DMSO or NMP (Polar aprotic required) |
| Temperature | RT to 50 °C | 90 °C to 110 °C |
| Time | 2–4 Hours | 12–16 Hours |
Step-by-Step (Compound A Focus):
-
Dissolve This compound (1.0 mmol) in anhydrous DMSO (3 mL).
-
Add
(2.0 mmol) followed by morpholine (2.0 mmol). Note: Excess nucleophile drives the equilibrium against the deactivating methyl effect. -
Heat to 100 °C under
for 12 hours. -
Monitor: TLC will show a slower conversion compared to the parent. If incomplete, add 0.5 eq more amine and continue heating.
-
Workup: Dilute with water, extract with EtOAc. The dimethyl product is more lipophilic; ensure thorough extraction.
Protocol 2: Lithium-Halogen Exchange / Formylation
Objective: Converting C3-Br to C3-CHO.
Step-by-Step (Comparative Nuance):
-
Setup: Flame-dry a flask, flush with Argon. Add substrate (1.0 mmol) in dry THF (5 mL).
-
Cooling:
-
Compound B: Cool to -78 °C strictly.
-
Compound A: Cool to -78 °C (can tolerate -60 °C due to C6 blocking).
-
-
Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.
-
Observation: Compound B requires immediate quenching (within 15 mins) to prevent side reactions. Compound A forms a more robust lithio-species stable for 30–60 mins.
-
-
Quench: Add dry DMF (3.0 eq). Warm to RT.
-
Result: Compound A typically yields higher purity crude due to the lack of butyl-addition byproducts.
Decision Matrix: Which to Use?
Use the following logic flow to determine the best scaffold for your SAR (Structure-Activity Relationship) study.
Figure 2: Decision matrix for selecting between dimethyl and parent scaffolds.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[5] (Foundational text on Li-Halogen exchange regioselectivity and the "ortho-effect" of fluorine).
-
Liotta, D. et al. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry. Link (Mechanistic insight into leaving group ability and electronic deactivation in pyridines).
-
BenchChem Application Notes. (2025). "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link (General protocols for fluoropyridine
). -
Reich, H. J. (2024). "Lithium-Halogen Exchange: Mechanism and Scope."[6] University of Wisconsin-Madison Chem Reference. Link (Detailed kinetics of Li-Br vs Li-F exchange).
-
Sigma-Aldrich. (2024). "Product Specification: 3-Amino-5-bromo-2-fluoropyridine." Link (Physical property data for substituted bromofluoropyridines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogen – metal exchange of 3‐substituted 1,2‐dibromoarenes: the use of long‐range JCH coupling constants to determine regiochemistry | Scilit [scilit.com]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
A Comparative Guide to the GC-MS Fragmentation Pattern of 3-bromo-2-fluoro-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Halogenated pyridines, a class of heterocyclic compounds, are key building blocks in the synthesis of a wide array of functional molecules. Their analysis, however, presents unique challenges due to the influence of halogen atoms on their chemical properties and fragmentation behavior in mass spectrometry. This guide provides an in-depth analysis of the predicted electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-bromo-2-fluoro-5,6-dimethylpyridine.
To provide a clearer understanding and highlight the subtleties of fragmentation analysis, this guide will also draw a comparison with a closely related isomer, 5-bromo-2-fluoro-3,4-dimethylpyridine . This comparative approach will underscore how the relative positions of the bromine, fluorine, and methyl substituents on the pyridine ring can lead to distinct and identifiable fragmentation pathways, a critical aspect for unambiguous compound identification.
The Analytical Imperative: Why GC-MS?
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its strength lies in the combination of the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[1][2] For halogenated pyridines, GC provides the necessary resolution to separate complex mixtures, while MS offers detailed structural information through the analysis of fragmentation patterns.[3]
The standard ionization technique in GC-MS, electron ionization (EI) at 70 eV, imparts significant energy to the analyte molecules, leading to reproducible and characteristic fragmentation.[4][5] This process is crucial for distinguishing between isomers, which often exhibit identical molecular ions but different fragment ions.
Proposed Experimental Protocol for GC-MS Analysis
To ensure the reliable analysis of this compound and its isomer, a robust GC-MS method is essential. The following protocol outlines a typical set of parameters that would serve as an excellent starting point for method development.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.[1][4]
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 50:1) for more concentrated samples.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400 to ensure capture of both low-mass fragments and the molecular ion.
-
Solvent Delay: 3 minutes to prevent filament damage from the sample solvent.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound (C₇H₇BrFN) is 203.04 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M).[6][7] Therefore, we expect to see molecular ions at m/z 203 and 205.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical ([M-CH₃]⁺): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃), leading to the formation of a stable cation. This would result in fragment ions at m/z 188 and 190.
-
Loss of a Bromine Radical ([M-Br]⁺): The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br). This would produce a fragment ion at m/z 124.
-
Loss of Hydrogen Fluoride ([M-HF]⁺): The elimination of a neutral molecule like HF is a possible fragmentation pathway, especially with ortho-substituents. This would lead to ions at m/z 183 and 185.
-
Ring Fragmentation: Pyridine and its derivatives are known to undergo ring cleavage.[8][9][10] A common fragmentation is the loss of hydrogen cyanide (HCN).[10] For this molecule, subsequent fragmentation of the [M-Br]⁺ ion could involve the loss of HCN, yielding a fragment at m/z 97.
Comparative Analysis: this compound vs. 5-bromo-2-fluoro-3,4-dimethylpyridine
To illustrate the diagnostic power of fragmentation patterns, we will compare the predicted mass spectrum of our target compound with that of a positional isomer, 5-bromo-2-fluoro-3,4-dimethylpyridine. While both compounds have the same molecular weight and will exhibit the characteristic bromine isotopic pattern, the relative abundances of their fragment ions are expected to differ due to the different substituent positions.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z for this compound | Predicted m/z for 5-bromo-2-fluoro-3,4-dimethylpyridine | Anticipated Relative Abundance Difference and Rationale |
| [M]⁺ | Molecular Ion | 203, 205 | 203, 205 | The molecular ion intensity for the 3-bromo isomer might be slightly higher due to potentially greater stability. |
| [M-CH₃]⁺ | Loss of a methyl radical | 188, 190 | 188, 190 | The relative abundance of this fragment could be similar for both isomers. |
| [M-Br]⁺ | Loss of a bromine radical | 124 | 124 | The abundance of this fragment is expected to be significant for both isomers. |
| [M-HF]⁺ | Loss of hydrogen fluoride | 183, 185 | 183, 185 | The proximity of the fluorine and a methyl group in the 3-bromo isomer might facilitate HF elimination, leading to a more abundant peak compared to the 5-bromo isomer. |
| [M-Br-HCN]⁺ | Loss of Br followed by HCN | 97 | 97 | The stability of the resulting ion will dictate its abundance, which could differ based on the initial structure. |
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for both this compound and its isomer.
Caption: Predicted fragmentation of this compound.
Caption: Predicted fragmentation of 5-bromo-2-fluoro-3,4-dimethylpyridine.
Conclusion
The GC-MS analysis of halogenated pyridines like this compound provides a wealth of structural information through the interpretation of their fragmentation patterns. While the presence of the bromine isotope pattern is a key initial indicator, a detailed examination of the fragment ions is crucial for distinguishing between isomers. The predicted differences in the relative abundances of key fragments, such as the [M-HF]⁺ ion, between this compound and its positional isomer, 5-bromo-2-fluoro-3,4-dimethylpyridine, highlight the importance of a comparative analytical approach. This guide serves as a foundational resource for researchers and scientists in developing robust analytical methods for the confident identification and characterization of novel halogenated pyridine derivatives.
References
- Wada, Y., et al. (2010). Specific Fragmentation of K-Shell Excited/Ionized Pyridine Derivatives Studied by Electron Impact. The Journal of Physical Chemistry A, 114(15), 4985-4991.
- Wada, Y., et al. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. PubMed, 28(6), 755-60.
- Jochims, H. W., et al. (2018). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact. Physical Chemistry Chemical Physics, 20(38), 24837-24849.
- Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Benchchem.
- Jochims, H. W., et al. (2018). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact.
- Jochims, H. W., et al. (2018). Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact. RSC Publishing.
- Cefas. (2025). Development of a quantitative method for the analysis of pyridine in biota and sediments. GOV.UK.
- ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time).
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
- OSHA. (n.d.). Pyridine. OSHA.
- Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography)
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
- PubChem. (n.d.). 2-Bromo-5-fluoropyridine. PubChem.
- Böcker, S., & Dührkop, K. (2016).
- PubChemLite. (2026). 3-bromo-2-fluoro-5-methylpyridine (C6H5BrFN). PubChemLite.
- NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook.
- ChemicalBook. (n.d.). 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum. ChemicalBook.
- Dr. Perygin. (2020, June 1).
- Canvas. (2023, December 3).
- National Institutes of Health. (2022).
- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
- Uni Halle. (2025, March 11). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle.
- Science Ready. (n.d.).
- ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment and cluster ions from gaseous and condensed pyridine produced under electron impact - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analytical Qualification of 3-bromo-2-fluoro-5,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 3-bromo-2-fluoro-5,6-dimethylpyridine is a substituted pyridine derivative with potential applications as a key building block in the synthesis of complex molecules. Ensuring its structural integrity and purity is a critical first step in any research or manufacturing process.
This guide addresses a common challenge in the field: the frequent absence of an officially recognized primary reference standard from pharmacopeias for novel or specialized reagents.[1] In such cases, laboratories must establish a well-characterized, in-house reference standard.[2][3] This document provides a comprehensive framework for the analytical techniques required to fully characterize this compound, thereby qualifying a batch of the material as a trusted in-house reference standard. The principles outlined here are grounded in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q7, which sets the standard for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[4][5]
The Orthogonal Approach: A Mandate for Confidence
A single analytical technique is insufficient to unambiguously confirm both the identity and purity of a chemical entity. A robust, self-validating system relies on an orthogonal approach, where multiple analytical methods based on different chemical and physical principles are employed. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential.[6]
Part 1: Structural Confirmation and Identification
The first objective is to confirm that the material's molecular structure is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. For this compound, a suite of 1D NMR experiments is necessary: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Expert Insight: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for non-polar to moderately polar compounds like this pyridine derivative.[7] Its residual solvent peak provides a convenient internal reference for chemical shift calibration.[8]
Expected ¹H NMR Spectral Data (Predicted):
-
Aromatic Proton: A single signal in the aromatic region (typically ~7.5-8.5 ppm), likely a singlet or a narrow doublet due to a small four-bond coupling to the fluorine atom.
-
Methyl Protons: Two distinct singlets in the aliphatic region (typically ~2.2-2.6 ppm), each integrating to 3 protons, corresponding to the two non-equivalent methyl groups at the C5 and C6 positions.
Expected ¹³C NMR Spectral Data (Predicted):
-
The spectrum should display seven distinct carbon signals.
-
The carbon atom bonded to fluorine (C2) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz).
-
The carbon atoms adjacent to the fluorine (C3) and on the nitrogen ring (C6) will also show smaller couplings.
-
The carbon bonded to bromine (C3) will be significantly shielded.
Expected ¹⁹F NMR Spectral Data (Predicted):
-
A single resonance, confirming the presence of one fluorine environment in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the compound's molecular weight and offers structural clues through its fragmentation pattern.[9]
Expert Insight: Electron Ionization (EI) is a standard technique for relatively small, stable organic molecules. A key diagnostic feature for this compound will be the isotopic pattern of the molecular ion peak.[8] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10]
Comparative Data for Mass Spectrometry:
| Feature | Expected Result for this compound | Rationale & Significance |
| Molecular Formula | C₇H₇BrFN | |
| Exact Mass | 202.9797 u | Provides high-confidence confirmation of the elemental composition. |
| Molecular Ion (M⁺) | m/z ≈ 203 and 205 | Confirms the molecular weight. |
| Isotopic Pattern | M⁺ and M+2 peaks are of nearly equal intensity (approx. 1:1 ratio). | This is the characteristic signature of a molecule containing one bromine atom.[10] |
| Key Fragments | Loss of Br (M-79/81), loss of CH₃ (M-15). | Fragmentation patterns help to piece together the molecular structure.[11] |
Part 2: Purity Assessment and Quantification
Once identity is confirmed, the next critical step is to determine the purity of the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and sensitivity.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A well-developed RP-HPLC method can separate the main compound from potential impurities, such as starting materials, by-products, or degradation products.[13][14]
Detailed Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC or UPLC system equipped with a UV/PDA Detector.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for separating moderately polar pyridine derivatives.[13]
-
Mobile Phase: A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 265 nm. This is chosen based on the typical absorbance maxima of pyridine derivatives.[13]
-
-
Sample Preparation:
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Sample Concentration: Prepare a solution of approximately 0.5 mg/mL. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.
-
Data Comparison: Ideal vs. Potentially Impure Batch
| Parameter | Qualified Reference Standard (Batch A) | Unqualified Material (Batch B) | Interpretation |
| Retention Time (RT) | 8.52 min | 8.51 min | Consistent RT confirms the identity of the main peak. |
| Peak Area % (Main Peak) | 99.85% | 97.20% | Batch A meets a high purity threshold (>99.5%) suitable for a primary standard.[15] Batch B contains significant impurities. |
| Impurity Profile | One minor impurity at RT 6.2 min (0.15%) | Impurity at RT 6.2 min (0.15%), unknown impurity at RT 9.8 min (2.65%) | The presence of a significant unknown impurity in Batch B disqualifies it for use as a reference standard without further purification. |
Workflow for In-House Reference Standard Qualification
The entire process, from receiving a new batch of material to its final qualification, can be visualized as a logical workflow. This ensures that every batch is subjected to the same rigorous standards of testing and documentation, a cornerstone of GMP.[6]
Caption: Workflow for the qualification of an in-house reference standard.
Conclusion
The qualification of an in-house reference standard for a compound like this compound is a meticulous process that underpins the reliability and reproducibility of scientific research. By employing an orthogonal analytical strategy encompassing NMR for structural verification, MS for molecular weight and elemental confirmation, and HPLC for high-resolution purity assessment, researchers can establish a benchmark material with a high degree of confidence. This rigorous, data-driven approach is not merely good practice; it is a scientific necessity that ensures the integrity of the entire drug development lifecycle.
References
- BenchChem. (n.d.). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol.
- BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide.
- Schoenmaker, M., et al. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?
- Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
- EDQM FAQs. (2021, July 12). Establishment of chemical reference standards (CRS).
- Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.
- Salah, N., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
- Eberlin, M. N., et al. (n.d.). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. Journal of the American Chemical Society.
- Speranza, M. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
- BenchChem. (n.d.). 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Establishment of chemical reference standards (CRS) - FAQs Home - FAQs [faq.edqm.eu]
- 4. qualityze.com [qualityze.com]
- 5. qualio.com [qualio.com]
- 6. qvents.in [qvents.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Personal protective equipment for handling 3-bromo-2-fluoro-5,6-dimethylpyridine
Operational Philosophy & Hazard Logic
Handling 3-bromo-2-fluoro-5,6-dimethylpyridine requires a safety protocol derived not just from standard checklists, but from an understanding of its structural reactivity. As a poly-halogenated pyridine, this compound possesses distinct electronic properties that dictate its toxicological profile.
The Causality of Hazard:
-
Mucosal Aggression: The electron-withdrawing nature of the fluorine and bromine atoms increases the electrophilicity of the pyridine ring. This makes the compound a potent alkylating-like agent toward biological nucleophiles (proteins/DNA), leading to severe skin irritation and potential irreversible eye damage .
-
Volatility & Inhalation: While substituted pyridines often have higher boiling points than pyridine itself, their vapor pressure is sufficient at room temperature to cause respiratory tract irritation (STOT SE 3).
-
Read-Across Validation: In the absence of a compound-specific flash point, safety protocols must default to the data for its closest structural analog, 3-bromo-2,6-dimethylpyridine (Flash Point: ~86°C). It must be treated as a Combustible Liquid (Class IIIA) .
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specifically identified for halogenated heterocycles.
| PPE Component | Specification | Scientific Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient. The vapors and liquid can cause severe conjunctival irritation. Goggles provide a seal against vapors and splashes. |
| Hand Protection | Nitrile Rubber (Min.[1] thickness 0.11 mm) | Double-gloving is mandatory. Halogenated pyridines can permeate thin nitrile. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours. |
| Respiratory | Fume Hood (Face velocity: 60–100 fpm) | Primary containment. If work outside a hood is unavoidable (e.g., weighing large bulk), use a half-face respirator with Organic Vapor/Acid Gas cartridges (due to potential HBr/HF hydrolysis products). |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | A standard lab coat is porous. For transfers >100g, a chemically resistant apron (Tyvek or rubber) prevents soak-through to skin. |
Operational Workflow: From Storage to Synthesis
A. Storage & Stability[1][2][3][4][5][6][7]
-
Environment: Store in a cool, dry place (2–8°C recommended).
-
Incompatibility: Segregate from strong oxidizing agents (peroxides, nitrates) and strong acids .[2][3]
-
Atmosphere: Store under inert gas (Argon/Nitrogen). Halogenated pyridines can degrade upon prolonged exposure to moisture, releasing corrosive hydrogen halides (HF/HBr).
B. Handling Protocol
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Weighing: Perform all weighing inside a chemical fume hood. If the balance is external, use a tare-weighed closed vessel to transport the solid/liquid.
-
Transfer: Use glass or stainless steel tools. Avoid plastics that may be solvated by pyridine derivatives (e.g., polystyrene).
C. Reaction Safety (Quenching)
-
Exotherm Control: Reactions involving lithium-halogen exchange or nucleophilic substitution on this scaffold can be highly exothermic.
-
Quenching: Never quench directly with water if the reaction mixture is hot. Cool to 0°C and quench slowly with saturated ammonium chloride to neutralize any basic pyridine species generated.
Emergency Response Logic
The following diagram outlines the decision logic for spill response, prioritizing personnel safety over asset recovery.
Figure 1: Decision logic for responding to spills of this compound. Note the critical distinction between contained and uncontained spills.
Waste Disposal & Deactivation[5][7]
Strict Adherence Required: Do not dispose of this compound down the drain.[4][5] It is toxic to aquatic life and persists in the environment.
| Waste Stream | Classification | Procedure |
| Primary Waste | Halogenated Organic Solvent | Collect in a dedicated container labeled "Halogenated Waste." Do not mix with non-halogenated solvents if your disposal contractor requires separation (cost implication). |
| Solid Waste | Hazardous Solid | Contaminated gloves, silica gel, and drying agents must be bagged in hazardous waste bags, not general trash. |
| Aqueous Waste | Toxic Aqueous | Aqueous layers from extractions (even after neutralization) should be checked for pyridine content. If organic content >1%, dispose as aqueous hazardous waste.[6] |
Deactivation (Fenton's Reagent): For small quantities of residue, oxidation using Fenton’s reagent (Hydrogen Peroxide + Ferrous Sulfate) can degrade the pyridine ring, but this must be performed in a controlled, cooled vessel due to significant heat and gas generation [5].
References
-
PubChem. (2025). 3-Bromo-2,6-difluoropyridine Compound Summary. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. [Link]
-
ScienceMadness Wiki. (2025). Proper disposal of chemicals: Halogenated compounds. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
